molecular formula C15H20N2O2 B7336537 [(2S,3R)-3-methyloxolan-2-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone

[(2S,3R)-3-methyloxolan-2-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone

Cat. No.: B7336537
M. Wt: 260.33 g/mol
InChI Key: XEFFBEPVVMNXAJ-VFXSIBAZSA-N
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Description

[(2S,3R)-3-methyloxolan-2-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is also known as JNJ-40411813 and belongs to the class of pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of [(2S,3R)-3-methyloxolan-2-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone is not fully understood. However, it is believed to act by modulating the activity of specific biological targets, leading to a range of biochemical and physiological effects.
Biochemical and physiological effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to modulate the activity of specific kinases and phosphodiesterases, leading to changes in cellular signaling pathways. Additionally, it has been shown to modulate the activity of specific G-protein coupled receptors, leading to changes in neurotransmitter release.

Advantages and Limitations for Lab Experiments

[(2S,3R)-3-methyloxolan-2-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone has several advantages for use in laboratory experiments. It exhibits potent activity against a range of biological targets, making it a useful tool for studying specific signaling pathways. Additionally, it is relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations associated with the use of this compound in laboratory experiments. It can be difficult to determine the specific targets of the compound, which can make it challenging to interpret the results of experiments. Additionally, the compound may exhibit off-target effects, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research involving [(2S,3R)-3-methyloxolan-2-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone. One area of interest is the development of more potent and selective derivatives of the compound, which could be used to study specific signaling pathways in greater detail. Additionally, the compound may have potential applications in the development of new therapeutic agents for the treatment of a range of diseases, including cancer and neurological disorders. Further research will be needed to fully explore the potential of this compound in these areas.

Synthesis Methods

The synthesis of [(2S,3R)-3-methyloxolan-2-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone involves the reaction of 2-pyridin-3-ylpyrrolidine with (S)-3-methyltetrahydrofuran-2-one in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

[(2S,3R)-3-methyloxolan-2-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent activity against a range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors.

Properties

IUPAC Name

[(2S,3R)-3-methyloxolan-2-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-11-6-9-19-14(11)15(18)17-8-3-5-13(17)12-4-2-7-16-10-12/h2,4,7,10-11,13-14H,3,5-6,8-9H2,1H3/t11-,13?,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFFBEPVVMNXAJ-VFXSIBAZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOC1C(=O)N2CCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCO[C@@H]1C(=O)N2CCCC2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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